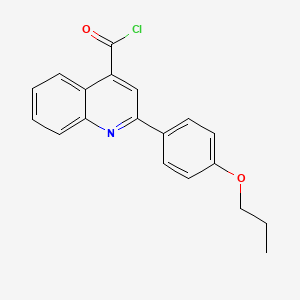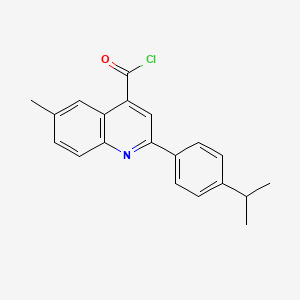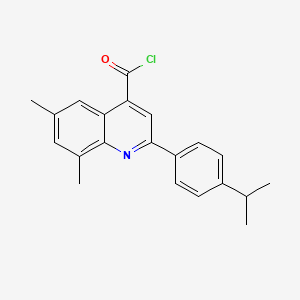
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
“8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C19H16ClNO2 and a molecular weight of 325.79 .
Molecular Structure Analysis
The molecular structure of “8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” consists of a quinoline core, which is a benzene ring fused with a pyridine moiety . It also contains an ethyl group at the 8th position, a methoxyphenyl group at the 2nd position, and a carbonyl chloride group at the 4th position .
Chemical Reactions Analysis
Quinoline, which is a part of the compound’s structure, is a weak tertiary base and can form salts with acids . It exhibits similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions .
Applications De Recherche Scientifique
Synthesis and Metabolic Studies : Some studies focus on the synthesis of various derivatives of quinoline compounds, exploring their metabolic properties. For instance, Mizuno et al. (2006) investigated the synthesis of metabolites of a specific ethyl quinoline derivative, exploring its efficient synthesis and potential applications (Mizuno et al., 2006).
Chemical Transformations and Reactions : Research by Kutkevichus and Shablinskas (1971) examined the chemical reactions of specific ethyl and alkyl quinoline derivatives under different conditions, contributing to the understanding of their chemical behavior (Kutkevichus & Shablinskas, 1971).
Photochemical Studies : The photochemical reactions of quinoline derivatives have been a subject of interest, as studied by Ono and Hata (1987), who investigated the behavior of ethoxycarbonyl-substituted quinolines under various conditions (Ono & Hata, 1987).
Material Science and Engineering : Quinoline derivatives have been investigated for their structural and optical properties, as in the study by Zeyada et al. (2016), which examined the properties of certain quinoline derivatives in thin film form (Zeyada et al., 2016).
Corrosion Inhibition : Quinoline derivatives have been evaluated for their effectiveness as corrosion inhibitors, as demonstrated by Singh et al. (2016), who analyzed the corrosion mitigation effects of various quinoline derivatives (Singh et al., 2016).
Anticancer Research : The potential anticancer properties of quinoline derivatives have been assessed in some studies. For instance, Regal et al. (2020) examined the cytotoxic activity of certain quinoline derivatives against various cancer cell lines (Regal et al., 2020).
Propriétés
IUPAC Name |
8-ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-12-6-5-9-15-16(19(20)22)11-17(21-18(12)15)13-7-4-8-14(10-13)23-2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOMFOQWDBRBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)












